(Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE
Description
(Z)-N'-Hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide is a heterocyclic organic compound featuring a thiazole ring substituted with a methyl group at the 2-position and an N-hydroxyethanimidamide side chain. The N-hydroxyethanimidamide group is a hydroxylamine-derived functional group, often implicated in chelation or redox activity.
Properties
IUPAC Name |
N'-hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(7)9-10/h3,10H,2H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSFKRUIVTFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE typically involves the reaction of appropriate thiazole derivatives with hydroxylamine. One common method involves the use of thioamides or thiourea as starting materials, which are then reacted with hydroxylamine under controlled conditions to yield the desired product . Industrial production methods may involve the use of microwave irradiation techniques to enhance the reaction rate and yield .
Chemical Reactions Analysis
(Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from related ethanimidamide derivatives are critical to understanding its properties. Below is a comparative analysis:
Core Heterocycle Variations
- (Z)-N'-Hydroxy-2-(2-methyl-1,3-thiazol-4-yl)ethanimidamide : Contains a 2-methylthiazole ring, enhancing steric bulk and electronic effects compared to unsubstituted thiazoles.
- Molecular weight: 156.21 g/mol; melting point: 68–74°C .
- Compounds 3d–3i (): Feature thiazolidinedione cores (5-membered rings with two ketones and a sulfur), known for PPARγ agonist activity in antidiabetic drugs. These compounds include additional methoxy, nitro, or piperazinyl substituents, broadening pharmacological profiles .
Substituent Effects
- N-Hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide (CAS 261623-50-1) : Incorporates a piperazinyl-methoxyphenyl group, increasing molecular weight (264.32 g/mol) and introducing basic nitrogen atoms, which may enhance solubility and CNS penetration .
- Compounds 3d, 3e, 3f () : Varied N-substituents (e.g., nitro, methyl, methoxy phenyl) modulate electronic and steric properties, influencing hypoglycemic efficacy in murine models .
Research Implications and Gaps
- Bioactivity : The hypoglycemic activity of thiazolidinedione analogs () suggests that the target compound’s thiazole core and N-hydroxy group may confer similar metabolic effects, though empirical validation is needed .
- Solubility and Toxicity : The piperazinyl compound () highlights how nitrogen-rich substituents improve pharmacokinetics, whereas the thiophene analog’s lower molecular weight () may favor membrane permeability .
Biological Activity
Overview of (Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE
Chemical Structure and Properties
(Z)-N'-HYDROXY-2-(2-METHYL-1,3-THIAZOL-4-YL)ETHANIMIDAMIDE is a compound that contains a thiazole ring, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, and they often exhibit significant pharmacological properties.
Biological Activity
-
Antimicrobial Activity
Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. For example, thiazole derivatives have been shown to exhibit activity against Staphylococcus aureus and Escherichia coli. -
Anticancer Properties
Thiazole-containing compounds have been investigated for their potential anticancer effects. Studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. -
Anti-inflammatory Effects
Some thiazole derivatives possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases. -
Enzyme Inhibition
Certain thiazole-based compounds have been identified as inhibitors of specific enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that a thiazole derivative exhibited significant antibacterial activity against multiple strains of bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- Anticancer Research : In vitro studies have shown that a related thiazole compound can induce apoptosis in human breast cancer cells, with IC50 values indicating effective cytotoxicity at nanomolar concentrations.
Data Table: Summary of Biological Activities
| Activity Type | Reference Compound | Mechanism | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Thiazole Derivative | Bacterial cell wall synthesis inhibition | MIC = 32 µg/mL (E. coli) |
| Anticancer | Related Thiazole | Apoptosis induction | IC50 = 50 nM |
| Anti-inflammatory | Thiazole Analog | COX inhibition | IC50 = 100 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
